HSF1A

Description

Properties

IUPAC Name |

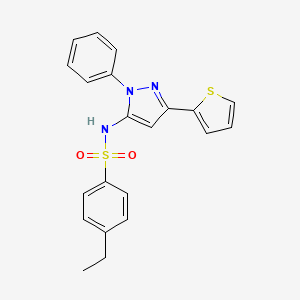

4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTITGSAONQVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The intricate dance of cellular stress: A technical guide to the HSF1A mechanism of action in mammalian cells

For researchers, scientists, and drug development professionals.

Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response (HSR), plays a pivotal role in maintaining cellular proteostasis and responding to a myriad of cellular stresses.[1][2] Its dysregulation is implicated in a range of diseases, from cancer to neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1][3][4] This in-depth technical guide dissects the core mechanism of HSF1A action in mammalian cells, providing a detailed overview of its activation, transcriptional regulation, and downstream effects.

The this compound Activation Cascade: From Latent Monomer to Active Trimer

Under normal physiological conditions, HSF1 exists as a latent, inactive monomer in the cytoplasm, complexed with chaperone proteins such as HSP70, HSP90, and TRiC.[5][6][7] This interaction effectively sequesters HSF1 and prevents its activation. However, upon exposure to cellular stressors like heat shock, oxidative stress, or the accumulation of misfolded proteins, this delicate balance is disrupted.

The influx of misfolded proteins titrates away the chaperones bound to HSF1, initiating a multi-step activation process:

-

De-repression and Trimerization: The release from chaperone inhibition allows HSF1 monomers to undergo a conformational change, exposing their trimerization domains (hydrophobic heptad repeats A and B).[1][5] This leads to the rapid formation of a DNA-binding competent homotrimer.[8]

-

Nuclear Translocation: The HSF1 trimer then translocates into the nucleus, a process that can be promoted by post-translational modifications such as phosphorylation at Ser326 by MEK.[5] Conversely, phosphorylation at Ser121 by AMPK can inhibit nuclear translocation.[5]

-

DNA Binding: Once in the nucleus, the HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of its target genes.[8] HSEs consist of inverted repeats of the nGAAn sequence.[8]

-

Transcriptional Activation: DNA binding alone is not sufficient for transcriptional activation.[9] Subsequent post-translational modifications, particularly stress-induced serine phosphorylation, are crucial for converting the DNA-bound HSF1 into a transcriptionally active state.[9]

Transcriptional Landscape of this compound

HSF1 is a potent transcriptional activator that orchestrates the expression of a broad spectrum of genes beyond the canonical heat shock proteins.[10][11] Its target genes are involved in diverse cellular processes, including protein folding, cell cycle control, and metabolism.[10]

Upon activation, HSF1 recruits the transcriptional machinery to the promoters of its target genes. This involves interactions with co-activators like the mediator complex and p300/CBP.[5] For instance, at the well-characterized HSP70 promoter, HSF1 recruits the positive transcription elongation factor b (p-TEFb), which phosphorylates RNA Polymerase II (Pol II), as well as the negative elongation factors DSIF and NELF.[1] This action releases Pol II from a paused state, allowing for robust transcriptional elongation.[1]

The repertoire of HSF1 target genes is extensive and can be cell-type specific.[12] A meta-analysis of HSF1 targets has revealed both general and tissue-specific functions, highlighting its versatile role in cellular physiology.[13]

Quantitative Insights into this compound Regulation

The activity of HSF1 is tightly regulated, and its dysregulation is a hallmark of various diseases. Small molecules that can modulate HSF1 activity are of significant therapeutic interest.[1]

| Compound | Type | Mechanism of Action | IC50/EC50 | Reference |

| Rocaglamide | Inhibitor | Potent and selective inhibitor of HSF1 activation. | ~50 nM | [14] |

| KRIBB11 | Inhibitor | Binds to HSF1 and affects subsequent transcription. | 1.2 µM | [14][15] |

| This compound | Activator | Cell-permeable activator of HSF1; also a specific inhibitor of TRiC/CCT. | - | [14][16] |

Key Experimental Protocols for Studying this compound

Understanding the mechanism of this compound action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor like HSF1.

Methodology:

-

Cell Culture and Cross-linking: Mammalian cells are cultured to the desired confluency. To preserve protein-DNA interactions, cells are treated with a cross-linking agent, typically 1% formaldehyde, for a short duration (e.g., 5-10 minutes) at room temperature. The cross-linking reaction is then quenched with glycine.[17]

-

Cell Lysis and Chromatin Fragmentation: Cells are lysed to release the nuclei. The chromatin is then fragmented into smaller, manageable sizes (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[17]

-

Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to HSF1. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washing and Elution: The beads are subjected to a series of stringent washes to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C for several hours in the presence of a high salt concentration. Proteins are then digested with proteinase K, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched for HSF1 binding.[17] These peaks represent the HSF1 binding sites.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of HSF1 on a specific promoter containing HSEs.

Methodology:

-

Construct Preparation: A reporter plasmid is constructed containing the firefly luciferase gene downstream of a promoter containing one or more HSEs. A control plasmid, often expressing Renilla luciferase under a constitutive promoter, is used for normalization.

-

Cell Transfection: Mammalian cells are co-transfected with the reporter plasmid and the control plasmid.

-

Treatment: After a period of incubation to allow for plasmid expression (typically 24-48 hours), the cells are treated with a stimulus to activate HSF1 (e.g., heat shock) or with a compound being tested for its effect on HSF1 activity.

-

Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

-

Luminescence Measurement: The lysate is transferred to a luminometer plate. The substrate for firefly luciferase (luciferin) is added, and the resulting luminescence is measured. Subsequently, the substrate for Renilla luciferase is added, and its luminescence is measured.[18][19]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in luciferase activity between treated and untreated cells reflects the change in HSF1 transcriptional activity.[20]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with HSF1 in vivo.

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to HSF1. The antibody-HSF1-interacting protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The protein complexes are eluted from the beads.

-

Analysis by Western Blotting or Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against a suspected interacting protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify a broader range of interacting partners.[21][22]

This compound in Disease: A Double-Edged Sword

The potent cytoprotective functions of HSF1 are a double-edged sword. In the context of neurodegenerative diseases, which are often characterized by protein misfolding and aggregation, enhancing HSF1 activity is a promising therapeutic strategy.[4][23] Conversely, in cancer, HSF1 is often co-opted by malignant cells to support their survival under conditions of high metabolic and proteotoxic stress, promoting tumor growth and metastasis.[2][3] Therefore, inhibiting HSF1 activity is a key therapeutic goal in oncology.[15]

Conclusion

The this compound signaling pathway is a highly dynamic and tightly regulated process that is central to the cellular stress response. A deep understanding of its mechanism of action, from the initial activation cascade to its complex transcriptional network, is crucial for the development of novel therapeutics targeting a wide array of human diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of this compound biology and its role in health and disease.

References

- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 2. The multifaceted role of HSF1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSF1 as a Cancer Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rethinking HSF1 in stress, development and organismal health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are HSF1 activators and how do they work? [synapse.patsnap.com]

- 7. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSF1 is activated as a consequence of lymphocyte activation and regulates a major proteostasis network in T cells critical for cell division during stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. researchgate.net [researchgate.net]

- 13. HSF1Base: A Comprehensive Database of HSF1 (Heat Shock Factor 1) Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. academic.oup.com [academic.oup.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Heat shock transcription factor 1 as a therapeutic target in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Function of HSF1A: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heat Shock Factor 1A (HSF1A) is the principal mediator of the heat shock response (HSR), a highly conserved cellular defense mechanism against proteotoxic stress. As a transcription factor, this compound orchestrates the expression of a suite of protective genes, most notably those encoding heat shock proteins (HSPs), which function as molecular chaperones to maintain protein homeostasis. Beyond its canonical role in the stress response, this compound is increasingly recognized for its involvement in a wide array of physiological and pathological processes, including development, metabolism, aging, and tumorigenesis. Dysregulation of this compound activity is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the cellular functions of this compound, its intricate regulatory mechanisms, and key experimental methodologies for its study.

Core Cellular Function of this compound: The Heat Shock Response

Under basal conditions, this compound exists as a latent, inactive monomer in the cytoplasm, complexed with HSPs such as HSP90.[1] Upon exposure to cellular stressors like heat shock, oxidative stress, or the accumulation of misfolded proteins, this inhibitory complex dissociates.[2] This liberation allows this compound to homotrimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes.[3][4] This binding initiates the transcription of a multitude of genes, with the most prominent being those encoding for HSPs.[3] These chaperones then work to refold denatured proteins, prevent protein aggregation, and facilitate the degradation of irreversibly damaged proteins, thereby restoring cellular proteostasis.[2]

This compound Structure and Domains

The human HSF1 protein is comprised of several conserved functional domains that are critical for its regulation and activity.[5]

-

DNA-Binding Domain (DBD): Located at the N-terminus, this highly conserved helix-turn-helix motif is responsible for recognizing and binding to the nGAAn consensus sequence within HSEs.

-

Heptad Repeat Regions (HR-A/B and HR-C): These regions, also known as leucine zippers, mediate the trimerization of this compound monomers upon activation.[3] The intramolecular interaction between HR-A/B and HR-C is crucial for maintaining the inactive monomeric state.[3]

-

Regulatory Domain (RD): This central domain is a hub for post-translational modifications (PTMs) that finely tune this compound activity.[4] It integrates various stress signals to modulate the transcriptional output.

-

Transactivation Domain (TAD): Situated at the C-terminus, the TAD is responsible for recruiting the transcriptional machinery, including co-activators like p300/CBP, to initiate gene expression.[4]

Quantitative Data on this compound Regulation and Activity

The activity of this compound is tightly regulated by a complex interplay of post-translational modifications (PTMs). These modifications can either enhance or repress its transcriptional activity, providing a sophisticated mechanism for controlling the heat shock response.

Post-Translational Modifications of this compound

| Modification | Site(s) | Kinase/Enzyme | Functional Effect |

| Phosphorylation | S326 | AKT, ERK1/2, mTORC1 | Activation: Phosphorylation at this site is a key step in this compound activation and is associated with poor prognosis in some cancers.[6] |

| S303, S307 | GSK3, ERK, CK2, AMPKα | Inhibition: Phosphorylation at these sites suppresses this compound transcriptional activity.[6] | |

| S121 | MK2, AMPK | Inhibition: Enhances the binding of HSF1 to HSP90, leading to inactivation. | |

| SUMOylation | K298 | UBC9 (E2 conjugase) | Activation/Stabilization: The primary SUMOylation site.[7][8] This modification can enhance nuclear translocation, increase protein stability, and boost transcriptional activity, particularly in cancer cells.[7][9] |

| K126, K224 | UBC9 (E2 conjugase) | Modulation: While K298 is the primary site, SUMOylation at other lysines may play a modulatory role in preventing protein aggregation and stabilizing interactions under stress.[10] | |

| Acetylation | K80 | p300/CBP | Inhibition: Acetylation at this site reduces the DNA-binding affinity of this compound.[11] This can be reversed by the deacetylase SIRT1.[11] |

| K118 | p300/CBP | Inhibition: Impairs the functionality of this compound.[11] | |

| K208, K298 | p300/CBP | Activation: Acetylation at these sites can reduce proteasomal degradation of this compound, leading to an enhanced heat shock response.[11] |

Target Gene Expression

Upon activation, this compound induces a robust transcriptional program. The fold induction of its target genes can vary depending on the cell type and the nature of the stress.

| Target Gene | Fold Induction (Heat Shock) | Cell Line | Notes |

| HSPA1A (HSP70) | 14.9-fold | HEK293 | Maximal expression is reached approximately 4 hours post-heat treatment.[6] |

| HSPB1 (HSP27) | 2.1-fold | HEK293 | Maximal expression is also observed around 4 hours after heat shock.[6] |

| HSP90AA1 | 6.4-fold | HEK293 | Expression continues to increase and peaks around 10 hours post-heat treatment.[6] |

| SSA4 (HSP70) | 310-fold | S. cerevisiae (fes1Δ mutant) | Demonstrates the potent induction of Hsp70 in a sensitized yeast strain upon heat shock.[12] In wild-type yeast, the induction is around 30-fold.[12] |

| HSP42 | Up to 70-fold | S. cerevisiae (fes1Δ mutant) | Shows a significant increase in this aggregation factor in response to heat shock in a mutant background, compared to a 5-fold induction in wild-type.[12] |

| HSP104 | Up to 70-fold | S. cerevisiae (fes1Δ mutant) | This disaggregase also exhibits a dramatic upregulation in the mutant yeast strain following heat stress, with a 5-fold increase in wild-type cells.[12] |

Signaling Pathways and Molecular Interactions

The regulation and function of this compound are embedded within a complex network of signaling pathways and protein-protein interactions.

This compound Activation Pathway

Caption: this compound Activation Pathway under Cellular Stress.

Upstream Regulators and Downstream Effectors

Caption: Upstream Regulators and Downstream Effectors of this compound.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of this compound.

Objective: To map the in vivo DNA-binding sites of this compound on a genome-wide scale.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells of interest to the desired confluency.

-

Induce this compound activation if studying a stressed condition (e.g., heat shock at 42°C for 1 hour).

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using a series of buffers to isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and fragment the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.[13]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an this compound-specific antibody overnight at 4°C with gentle rotation. A negative control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and the input control DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of significant this compound enrichment.

-

Annotate the peaks to identify associated genes and perform motif analysis to confirm the presence of HSEs.

-

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of this compound.

Objective: To measure the ability of this compound to activate transcription from a promoter containing HSEs.

Methodology:

-

Plasmid Constructs:

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a minimal promoter and multiple copies of the Heat Shock Element (HSE).

-

This compound Expression Plasmid: A plasmid for overexpressing wild-type or mutant this compound.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with the reporter plasmid, the this compound expression plasmid (or an empty vector control), and the normalization control plasmid using a suitable transfection reagent.

-

-

Treatment and Lysis:

-

After 24-48 hours, treat the cells with the desired stimuli (e.g., heat shock, small molecule activators/inhibitors).

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Express the results as fold activation relative to the control condition.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with this compound in vivo.

Objective: To determine if a specific protein interacts with this compound within the cell.

Methodology:

-

Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody specific to this compound (the "bait" protein) or a control IgG antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with an antibody specific to the suspected interacting protein (the "prey" protein).

-

The presence of a band corresponding to the prey protein in the this compound IP lane, but not in the control IgG lane, indicates an interaction.

-

Conclusion

This compound is a multifaceted transcription factor that plays a central role in maintaining cellular health and responding to stress. Its intricate regulation through post-translational modifications and its involvement in a wide range of cellular processes highlight its importance in both normal physiology and disease. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the complex biology of this compound and to explore its potential as a therapeutic target. A deeper understanding of this compound's cellular functions will undoubtedly pave the way for novel therapeutic strategies for a variety of human disorders.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the impact of SUMOylation at K298 site of heat shock factor 1 on glioblastoma malignant progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling the impact of SUMOylation at K298 site of heat shock factor 1 on glioblastoma malignant progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SUMOylation is not a prerequisite for HSF1’s role in stress protection and transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytoplasmic protein misfolding titrates Hsp70 to activate nuclear Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

The Discovery of HSF1A: A Targeted Approach to Activating the Cellular Stress Response

An In-depth Technical Guide on the Discovery and Historical Context of the HSF1 Activator, HSF1A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of heat shock proteins (HSPs) that are critical for maintaining protein homeostasis. The discovery of this compound, a cell-permeable small molecule activator of HSF1, represents a significant milestone in the quest for therapeutic agents that can bolster cellular protective mechanisms. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, the experimental methodologies employed in its characterization, and its mechanism of action. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.

Historical Context: The Heat Shock Response and the Rise of HSF1

The journey to understanding this compound begins with the broader discovery of the heat shock response. In 1962, Ferruccio Ritossa observed chromosomal "puffs" in Drosophila in response to heat, a serendipitous discovery that marked the first observation of an environmental stress directly influencing gene activity. It wasn't until the 1970s that these "puffs" were linked to the synthesis of a specific set of proteins, later termed heat shock proteins (HSPs). Subsequent research established that the heat shock response is a highly conserved cellular mechanism crucial for protecting cells from various stressors, including heat, oxidative stress, and toxins, by upregulating the expression of HSPs, which act as molecular chaperones to prevent protein misfolding and aggregation.

The transcriptional control of this response was later attributed to a family of proteins known as Heat Shock Factors (HSFs). In vertebrates, four HSFs have been identified, with HSF1 being the primary factor responsible for the inducible expression of HSPs in response to stress. Under normal conditions, HSF1 exists as a latent monomer in the cytoplasm. Upon stress, it trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of its target genes, thereby activating their transcription.

The Discovery of this compound: A Novel Small Molecule Activator

The therapeutic potential of activating the HSF1 pathway to combat diseases associated with protein misfolding, such as neurodegenerative disorders, spurred the search for small molecule activators of HSF1. In 2010, a significant breakthrough was reported by Daniel W. Neef, Michelle L. Turski, and Dennis J. Thiele, who identified a novel, cell-permeable activator of human HSF1, which they named this compound.

This compound was discovered through a cleverly designed high-throughput screen utilizing a "humanized" yeast model. This innovative approach was based on the observation that while human HSF1 is expressed in yeast, it fails to functionally complement a yeast HSF1 deletion due to its inability to homotrimerize. The screen was therefore designed to identify compounds that could overcome this limitation and enable human HSF1-dependent growth of the yeast strain. This methodology specifically selected for molecules that act on human HSF1 without inducing a general proteotoxic stress response in the yeast cells.

Mechanism of Action: Inhibition of the TRiC/CCT Chaperonin Complex

Subsequent investigations into the mechanism of action of this compound revealed a novel regulatory pathway for HSF1 activation. This compound does not directly bind to HSF1. Instead, it was found to interact with the TCP-1 Ring Complex (TRiC), also known as the Chaperonin Containing TCP-1 (CCT). TRiC/CCT is a crucial chaperonin complex in the eukaryotic cytosol responsible for folding a significant portion of newly synthesized proteins, including actin and tubulin.

This compound acts as a specific inhibitor of the TRiC/CCT complex. By binding to TRiC subunits, this compound inhibits the chaperonin's activity. This inhibition is thought to disrupt the interaction between TRiC and HSF1, leading to the release of HSF1 from its latent state and allowing it to trimerize, translocate to the nucleus, and activate the heat shock response. This discovery established a direct regulatory link between the cellular protein folding machinery and the master regulator of the stress response.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound-FITC to purified Tcp1 (a TRiC subunit) | ~600 nM | Fluorescence Anisotropy | |

| Effective Concentration | |||

| Reduction of protein aggregates in cells | As low as 2 µM | Fluorescence Microscopy | |

| HSF1 nuclear translocation | 10 µM | Immunofluorescence Microscopy | |

| Inhibition of TRiC-mediated actin folding in vitro | 200 µM | Actin Refolding Assay |

Experimental Protocols

Humanized Yeast High-Throughput Screen for HSF1 Activators

This screen was designed to identify small molecules that could activate human HSF1 in a yeast model system where human HSF1 alone is not sufficient to support growth.

-

Yeast Strain: A Saccharomyces cerevisiae strain with a deletion of the endogenous HSF1 gene (yhsf1Δ) and expressing human HSF1 was used.

-

Growth Conditions: Yeast cells were grown in a liquid medium that selects for the presence of the human HSF1 expression plasmid.

-

Compound Library Screening: A library of small molecules was dispensed into 384-well microplates.

-

Cell Plating: The engineered yeast strain was added to each well.

-

Incubation: Plates were incubated at a temperature that is non-permissive for the growth of the yeast strain expressing only inactive human HSF1.

-

Readout: Cell growth was measured by optical density. Compounds that promoted growth were identified as potential activators of human HSF1.

HSF1 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of HSF1 from the cytoplasm to the nucleus upon activation.

-

Cell Culture: Mammalian cells (e.g., HeLa) are grown on coverslips.

-

Treatment: Cells are treated with this compound at a final concentration of 10 µM for a specified duration. Control cells are treated with the vehicle (e.g., DMSO).

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for HSF1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Nuclei are counterstained with a DNA dye (e.g., DAPI or Hoechst 33342). Coverslips are then mounted onto microscope slides.

-

Imaging: The subcellular localization of HSF1 is visualized using a fluorescence microscope.

In Vitro TRiC-Mediated Actin Refolding Assay

This assay measures the chaperone activity of the TRiC complex by monitoring its ability to refold denatured actin.

-

Actin Denaturation: Radiolabeled ([35S]) or fluorescently labeled actin is denatured.

-

Refolding Reaction: The denatured actin is diluted into a refolding buffer containing purified TRiC complex in the presence or absence of this compound (e.g., 200 µM).

-

Time Course: Aliquots of the reaction are taken at various time points.

-

Separation of Folded Actin: The reaction is stopped, and correctly folded actin is separated from denatured or aggregated actin. This can be achieved by methods such as native polyacrylamide gel electrophoresis (NPAGE) or by capturing folded actin with DNase I-agarose beads.

-

Quantification: The amount of refolded actin is quantified by autoradiography or fluorescence measurement.

Fluorescence Anisotropy Binding Assay

This technique measures the binding affinity between this compound and a TRiC subunit by monitoring changes in the rotational diffusion of a fluorescently labeled molecule upon binding.

-

Probe Preparation: this compound is labeled with a fluorophore (e.g., FITC) to create a fluorescent probe (this compound-FITC).

-

Protein Titration: A constant concentration of this compound-FITC is incubated with increasing concentrations of the purified TRiC subunit (e.g., Tcp1).

-

Anisotropy Measurement: The fluorescence anisotropy of the solution is measured using a specialized fluorometer. The instrument excites the sample with polarized light and measures the emitted light in both the parallel and perpendicular planes relative to the excitation plane.

-

Data Analysis: The change in anisotropy is plotted against the protein concentration. The data are then fitted to a binding equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the HSF1 activation pathway and the mechanism of action of this compound.

Caption: HSF1 Activation Pathway and the Role of this compound.

An In-depth Technical Guide to the Structure and Chemical Properties of HSF1A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Factor 1 (HSF1) is a critical transcription factor in the cellular stress response, orchestrating the expression of heat shock proteins (HSPs) to maintain proteostasis. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target. HSF1A has been identified as a potent, cell-permeable activator of HSF1. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It is intended to serve as a resource for researchers and drug development professionals working on the modulation of the heat shock response. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent biological pathways and experimental workflows.

This compound: Structure and Chemical Properties

This compound is a small molecule that has been characterized as an activator of the HSF1 pathway. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide |

| Molecular Formula | C₂₁H₁₉N₃O₂S₂ |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 1196723-93-9 |

| Appearance | Solid |

| Purity | >98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from air and light |

Mechanism of Action: Indirect Activation of HSF1

Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state through its association with a complex of molecular chaperones, including Hsp70, Hsp90, and the chaperonin TCP-1 ring complex (TRiC), also known as Chaperonin Containing TCP-1 (CCT). This interaction prevents HSF1 from trimerizing and translocating to the nucleus to activate the transcription of its target genes.

This compound does not directly bind to HSF1. Instead, it functions as a specific inhibitor of the TRiC/CCT complex.[1] By binding to subunits of the TRiC complex, this compound disrupts the interaction between TRiC and HSF1.[1] This disruption releases HSF1 from its inhibitory sequestration, allowing it to undergo a conformational change, trimerize, and translocate to the nucleus. Once in the nucleus, the active HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes, leading to the transcription of HSPs and other cytoprotective proteins.

Signaling Pathway of HSF1 Activation by this compound

Caption: this compound indirectly activates HSF1 by inhibiting the TRiC/CCT complex.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and its interaction with components of the HSF1 regulatory machinery.

| Parameter | Value | Method | Reference |

| Binding Affinity of this compound-FITC to Tcp1 | ~600 nM | Fluorescence Anisotropy | [1] |

| Effective Concentration of this compound in Cells | 2 - 12 µM | Aggregate Counting Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HSF1 Activation Assay

This assay is designed to determine the ability of this compound to induce the activation of HSF1 in a cell-free system.

Materials:

-

Purified recombinant human HSF1 protein

-

This compound compound dissolved in DMSO

-

TRiC/CCT complex

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

ATP

Protocol:

-

In a microcentrifuge tube, combine purified HSF1 and the TRiC/CCT complex in the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the mixture.

-

Incubate the reaction at 37°C for 30 minutes to allow for the interaction between this compound and the TRiC complex.

-

Initiate the activation reaction by adding ATP to a final concentration of 1 mM.

-

Incubate at 42°C for 15 minutes to induce heat shock-like conditions that promote HSF1 trimerization.

-

Analyze the oligomeric state of HSF1 by native polyacrylamide gel electrophoresis (PAGE) followed by Western blotting with an anti-HSF1 antibody. An increase in the trimeric form of HSF1 in the presence of this compound indicates activation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of activated HSF1 to its DNA consensus sequence, the HSE.

Materials:

-

Nuclear extracts from cells treated with this compound or vehicle control.

-

Double-stranded oligonucleotide probe containing a consensus HSE sequence, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).

-

Poly(dI-dC) as a non-specific competitor DNA.

-

EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Native polyacrylamide gel.

-

Appropriate detection reagents for the chosen label.

Protocol:

-

Prepare nuclear extracts from cells that have been treated with a range of this compound concentrations for a specified time.

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and the labeled HSE probe in the EMSA binding buffer.

-

For competition assays, add an excess of unlabeled HSE probe to a parallel reaction to demonstrate the specificity of the binding.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for the formation of HSF1-HSE complexes.

-

Load the samples onto a pre-run native polyacrylamide gel and perform electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the labeled probe using the appropriate method (e.g., chemiluminescence for biotin, autoradiography for ³²P). An increase in the shifted band corresponding to the HSF1-HSE complex indicates increased HSF1 DNA binding activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions occupied by HSF1 in response to this compound treatment in intact cells.

Materials:

-

Cells treated with this compound or vehicle control.

-

Formaldehyde for cross-linking.

-

Glycine to quench the cross-linking reaction.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Anti-HSF1 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Primers for qPCR analysis of specific target gene promoters (e.g., HSP70).

Protocol:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an anti-HSF1 antibody or control IgG overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known HSF1 target gene promoters. An increased signal in the HSF1-immunoprecipitated sample compared to the IgG control indicates HSF1 binding to that genomic region.

Luciferase Reporter Assay

This assay quantifies the transcriptional activity of HSF1 in response to this compound.

Materials:

-

Mammalian cells.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple HSEs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

This compound compound.

-

Luciferase assay reagents.

-

Luminometer.

Protocol:

-

Co-transfect the cells with the HSE-luciferase reporter plasmid and the control plasmid.

-

Allow the cells to recover and express the reporters for 24-48 hours.

-

Treat the transfected cells with a range of this compound concentrations or vehicle control for a specified period.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in the relative luciferase activity in this compound-treated cells indicates an enhancement of HSF1-mediated transcription.

Experimental and Logical Workflows

Workflow for Characterizing this compound Activity

Caption: A workflow for characterizing the activity of this compound.

Logical Relationship of HSF1 Domains

Caption: Functional domains of the Heat Shock Factor 1 (HSF1) protein.

Conclusion

This compound is a valuable tool for studying the heat shock response and holds potential as a therapeutic agent for diseases characterized by protein misfolding. Its mechanism of action, through the inhibition of the TRiC/CCT complex, provides a clear pathway for the indirect activation of HSF1. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential modulators of the HSF1 signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify other small molecules that can precisely modulate the activity of HSF1 for the treatment of human diseases.

References

The Central Role of HSF1A in the Heat Shock Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heat Shock Factor 1 (HSF1), often denoted as HSF1A, stands as the master transcriptional regulator of the cellular response to proteotoxic stress, known as the Heat Shock Response (HSR). This evolutionarily conserved pathway is critical for maintaining protein homeostasis (proteostasis) and cell survival under conditions that challenge protein folding, such as elevated temperatures, oxidative stress, and exposure to toxins.[1][2] The activation of HSF1 leads to the robust expression of a suite of cytoprotective genes, most notably those encoding heat shock proteins (HSPs), which function as molecular chaperones to refold or degrade damaged proteins.[3][4] Dysregulation of the HSF1 pathway is implicated in a range of pathologies, including cancer, where its overexpression can promote malignancy, and neurodegenerative diseases, where its hypoactivation can lead to the accumulation of toxic protein aggregates.[5][6] This technical guide provides an in-depth exploration of the core mechanisms of this compound function, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling events.

The this compound Activation and Regulatory Cycle

Under normal physiological conditions, this compound exists as a latent, monomeric protein predominantly localized in the cytoplasm, held in an inactive state through its association with a multichaperone complex that includes HSP90, HSP70, and the chaperonin TCP-1 ring complex (TRiC).[7][8] The intramolecular interaction between the heptad repeat regions (HR-A/B and HR-C) also contributes to maintaining this monomeric, inactive conformation.[7][9]

Upon exposure to proteotoxic stress, misfolded proteins accumulate and competitively bind to the chaperones, leading to the release of this compound.[8][10] This dissociation triggers a cascade of events:

-

Trimerization and Nuclear Translocation: Freed from its inhibitory chaperone interactions, this compound monomers rapidly trimerize through coiled-coil interactions mediated by their HR-A/B domains.[7][11] This trimerization is a prerequisite for its high-affinity binding to DNA. While some studies suggest HSF1 is predominantly nuclear even in an unstressed state, its affinity for nuclear components increases upon stress, leading to its accumulation in the nucleus.[10] Time-lapse microscopy reveals that HSF1 can form nuclear stress granules within 30 seconds of heat shock.[12]

-

DNA Binding and Transcriptional Activation: The active this compound trimer binds to specific DNA sequences known as heat shock elements (HSEs), located in the promoter regions of its target genes.[7] An HSE is characterized by inverted repeats of the consensus sequence nGAAn.[13] Binding of this compound to HSEs initiates the recruitment of the transcriptional machinery, including RNA polymerase II, leading to the robust expression of target genes.[7]

-

Post-Translational Modifications (PTMs): The activity of this compound is intricately regulated by a variety of PTMs, including phosphorylation, SUMOylation, and acetylation, which fine-tune its transcriptional output. These modifications can either enhance or repress its activity, ensuring a controlled and transient response.[7][14]

-

Attenuation and Deactivation: The HSR is a transient response. As HSP levels rise, they participate in a negative feedback loop by binding to the activated this compound trimer, promoting its dissociation from DNA and subsequent monomerization, thus returning the system to its basal state.[7][15]

Quantitative Insights into this compound Regulation

The following tables summarize key quantitative data related to this compound post-translational modifications and target gene expression, providing a comparative overview for researchers.

Table 1: Stress-Induced Phosphorylation of Human this compound

| Phosphorylation Site | Fold Increase Upon Heat Shock | Functional Consequence | Key Kinases |

| Serine 326 | Rapid and significant increase | Critical for transcriptional activation | Unknown |

| Serine 230 | Increased | Contributes to factor activation | Unknown |

| Serine 303 | Increased | Represses transcriptional activity (attenuation) | GSK3, ERK1/2, CK2 |

| Serine 307 | Increased | Represses transcriptional activity (attenuation) | GSK3, ERK1/2, CK2 |

| Serine 121 | Identified in heat-activated HSF1 | Not fully determined | Unknown |

| Serine 419 | Increased | Recruits TRRAP-TIP60 complex for histone acetylation | PLK1 |

Data compiled from multiple studies. Fold increase can vary depending on cell type and stress conditions.[8][14][16]

Table 2: Regulation of this compound by SUMOylation and Acetylation

| Modification | Site | Functional Consequence | Key Enzymes |

| SUMOylation | Lysine 298 | Represses transcriptional activity; occurs on activated trimers | PIAS E3 ligases |

| Acetylation | Lysine 80 | Inhibits DNA binding activity | CBP/p300 (acetyltransferase), SIRT1 (deacetylase) |

SUMOylation of HSF1 is enhanced by prior phosphorylation at Ser303 and Ser307.[2][15]

Table 3: Fold Change in Expression of Key this compound Target Genes Upon Heat Shock

| Gene | Protein Product | Fold Induction (Heat Shock) | Function |

| HSPA1A | HSP70 | 14.9-fold (mRNA, 4h) | Chaperone, protein folding, and degradation |

| HSPB1 | HSP27 | 2.1-fold (mRNA, 4h) | Chaperone, actin cytoskeleton stabilization |

| HSP90AA1 | HSP90α | 6.4-fold (mRNA, 10h) | Chaperone for signaling proteins and transcription factors |

| DNAJB1 | HSP40 | Significant increase | Co-chaperone for HSP70 |

Fold induction values are from a study in HEK293 cells and can vary between cell types and experimental conditions.[17][18]

Experimental Protocols for Studying the this compound Pathway

Detailed methodologies for key experiments are crucial for reproducible research. The following sections provide step-by-step protocols for fundamental assays used to investigate this compound function.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) for this compound Binding Sites

This protocol is designed to identify the genome-wide binding sites of this compound.

-

Cell Culture and Cross-linking:

-

Grow cells to 80-90% confluency.

-

Induce heat shock as required by the experimental design (e.g., 42°C for 1 hour).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in a nuclear lysis buffer.

-

Fragment chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-HSF1A antibody overnight at 4°C with rotation. A negative control with a non-specific IgG is essential.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Prepare a sequencing library from the purified DNA fragments according to the instructions of the sequencing platform.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of this compound enrichment.

-

Annotate peaks to nearby genes and perform motif analysis to identify HSEs.

-

Luciferase Reporter Assay for this compound Transcriptional Activity

This assay quantifies the transcriptional activity of this compound by measuring the expression of a reporter gene (luciferase) driven by an HSE-containing promoter.

-

Plasmid Constructs and Transfection:

-

Use a reporter plasmid containing multiple copies of the HSE upstream of a minimal promoter driving the firefly luciferase gene.

-

Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.

-

Transfect cells (e.g., HEK293) with the reporter and control plasmids using a suitable transfection reagent.

-

-

Cell Treatment and Lysis:

-

After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., heat shock, small molecule inhibitors/activators).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Add the Renilla luciferase substrate (which quenches the firefly luciferase signal) and measure the luminescence again.

-

-

Data Analysis:

Co-Immunoprecipitation (Co-IP) for this compound-HSP90 Interaction

This protocol is used to determine if this compound and HSP90 physically interact within the cell.

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-HSF1A antibody (or anti-HSP90 antibody) overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads multiple times with the Co-IP lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HSP90 antibody (if this compound was immunoprecipitated) or an anti-HSF1A antibody (if HSP90 was immunoprecipitated) to detect the co-immunoprecipitated protein.

-

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the this compound signaling pathway and the workflows of the key experimental protocols.

Conclusion and Future Directions

This compound is a central node in the cellular stress response, with its activity tightly controlled at multiple levels to ensure a rapid and robust yet transient defense against proteotoxic insults. The intricate interplay of chaperone binding, trimerization, nuclear localization, DNA binding, and post-translational modifications highlights the complexity of this vital pathway. Understanding the quantitative aspects of this compound regulation and mastering the experimental techniques to probe its function are paramount for researchers and drug development professionals.

Future research will likely focus on dissecting the cell-type-specific roles of this compound, identifying novel co-regulators and target genes, and further elucidating the complex cross-talk between different PTMs. For drug development, the ability to selectively modulate this compound activity holds immense therapeutic potential. Small molecule activators of this compound could be beneficial in treating neurodegenerative diseases by boosting the cellular chaperone capacity, while inhibitors could represent a novel strategy for cancer therapy by sensitizing malignant cells to stress and conventional treatments. The continued investigation of this master regulator of proteostasis will undoubtedly yield further insights into fundamental cellular processes and open new avenues for therapeutic intervention.

References

- 1. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. youtube.com [youtube.com]

- 7. Fluorescent HSF1/Heat shock reporter lentivirus — LipExoGen [lipexogen.com]

- 8. promega.com [promega.com]

- 9. embopress.org [embopress.org]

- 10. Human heat shock factor 1 is predominantly a nuclear protein before and after heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HSF1 Can Prevent Inflammation following Heat Shock by Inhibiting the Excessive Activation of the ATF3 and JUN&FOS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Genome-wide Analysis Reveals New Roles for the Activation Domains of the Saccharomyces cerevisiae Heat Shock Transcription Factor (Hsf1) during the Transient Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interactions of HSF1 with Cellular Proteins and Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide details the molecular interactions and pathway involvement of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of cellular stress responses. It explores the activation of HSF1, including by the small molecule activator HSF1A, and its subsequent engagement with a complex network of proteins that are central to cellular homeostasis, oncogenesis, and neuroprotection.

Introduction to HSF1 and its Activation

Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the Heat Shock Response (HSR), a crucial cellular defense mechanism against proteotoxic stress.[1][2] In addition to its canonical role in upregulating heat shock proteins (HSPs), HSF1 is deeply integrated into a wide array of cellular processes, including cell cycle control, proliferation, and apoptosis, making it a key molecule in both normal physiology and disease states like cancer and neurodegeneration.[1][2][3]

Under normal, non-stress conditions, HSF1 exists as a latent monomer in the cytoplasm and nucleus, its activity repressed through interactions with molecular chaperones such as HSP90 and HSP70.[1][4] Upon exposure to cellular stress—such as heat shock, oxidative stress, or the accumulation of misfolded proteins—these chaperones are titrated away to deal with damaged proteins.[1][4] This releases HSF1, allowing it to trimerize, accumulate in the nucleus, undergo post-translational modifications (PTMs), and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes.[5]

The Role of this compound:

This compound is a cell-permeable small molecule that acts as a potent activator of HSF1.[6][7] Its mechanism of action involves the specific inhibition of the TRiC/CCT (Chaperonin Containing TCP-1) complex.[1][6] TRiC/CCT is a molecular chaperone that, like HSP90, contributes to maintaining HSF1 in its inactive state.[1] By binding to TRiC subunits and inhibiting the complex's activity, this compound induces the activation of HSF1, mimicking a cellular stress response.[1][6] Fluorescence anisotropy experiments have shown that a FITC-labeled this compound binds to the purified Tcp1 subunit of TRiC with an affinity of approximately 600 nM.[6] This targeted activation makes this compound and similar molecules valuable tools for studying HSF1 function and potential therapeutic agents for conditions where enhanced proteostasis is beneficial, such as neurodegenerative diseases.[6]

Figure 1: HSF1 Activation Pathway.

HSF1 Protein-Protein Interaction Network

HSF1 functions as a hub for numerous protein-protein interactions (PPIs) that dictate its activity, stability, and the specific transcriptional programs it enacts. These interactions are highly dynamic, changing in response to cellular conditions such as stress, DNA damage, or oncogenic signaling.[8][9] The table below summarizes key HSF1 interactors and the functional consequences of these associations.

| Interacting Protein | Context of Interaction | Functional Outcome | Quantitative Data | Reference(s) |

| HSP90 | Basal state (repression); Stress response attenuation | Binds to and represses monomeric HSF1. The "closed," ATP-bound conformation of HSP90α shows stronger binding.[1] | Specific binding affinities are context-dependent and influenced by PTMs. | [1] |

| HSP70 / DNAJB1 | Stress response attenuation | Binds to the transactivation domain of trimeric HSF1, attenuating its activity and promoting its disassembly from DNA.[1] | Not available. | [1] |

| TRiC/CCT | Basal state (repression) | Directly interacts with and represses HSF1. This interaction is inhibited by the small molecule activator this compound.[1][6] | This compound binds the Tcp1 subunit with an affinity of ~600 nM.[6] | [1][6] |

| p53 | Genotoxic stress (DNA damage response) | Forms a complex with p53 and is co-recruited to p53-responsive genes (e.g., p21), enhancing p53-mediated transcription.[10][11] | Interaction is readily detectable after treatment with genotoxic agents like doxorubicin.[11] | [10][11][12] |

| ATR / Chk1 | Genotoxic stress (DNA damage response) | Forms a ternary complex with Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (Chk1) to promote p53 phosphorylation at Serine 15.[10][11] | The HSF1-ATR/Chk1 complex is stable and does not change upon doxorubicin treatment.[11] | [10][11][13] |

| MEK / ERK | Oncogenic signaling (Ras/MAPK pathway) | MEK can directly phosphorylate and activate HSF1.[14] Conversely, ERK can phosphorylate HSF1 at inhibitory sites (e.g., S303).[1] A ternary ERK-MEK-HSF1 complex may exist.[14] | Not available. | [1][14][15] |

| CTCF | Basal and stress conditions | Interacts with HSF1 in a stress-inducible manner. Functions in the repression of specific HSF1 target genes.[8] | The interaction is robust in unstressed cells and increases upon heat stress.[8] | [8] |

| AMPK | Metabolic stress | Interacts with and suppresses the activity of AMP-activated protein kinase (AMPK), promoting lipogenesis.[9] | Not available. | [9] |

HSF1 in Core Signaling Pathways

HSF1's influence extends far beyond the canonical heat shock response, intersecting with critical pathways that regulate cell proliferation, survival, and genome integrity.

HSF1 in Cancer Proliferation: The Ras/Raf/MEK/ERK Pathway

In many cancers, the Ras/Raf/MEK/ERK (MAPK) signaling pathway is constitutively active, driving uncontrolled cell proliferation. HSF1 plays a crucial role in sustaining this pathway. In ErbB2-positive cells, for example, activated HSF1 upregulates the expression of HSP90.[1] HSP90, in its role as a molecular chaperone, binds to and stabilizes the Raf kinase, preventing its degradation.[1] This stabilization ensures the sustained activation of the downstream MEK/ERK cascade, promoting proliferation.[1][15] This creates a feedback loop where an oncogenic pathway relies on the HSF1 stress-response machinery for its stability and function.

Figure 2: HSF1 interaction with the Ras/Raf/MEK/ERK pathway.

HSF1 in the DNA Damage Response and p53 Pathway

HSF1 is a critical modulator of the cellular response to genotoxic agents.[10] Upon DNA damage, HSF1 forms a nuclear complex with the tumor suppressor p53.[10][11] This interaction is not merely passive; HSF1 and p53 are co-recruited to the promoter of p53 target genes, such as the cell cycle inhibitor p21, where HSF1 enhances p53-mediated transcription.[10]

Furthermore, HSF1 facilitates the phosphorylation and activation of p53. It achieves this by forming a stable complex with the DNA damage-sensing kinases ATR and Chk1.[11] This HSF1-ATR-Chk1 complex is required for the efficient phosphorylation of p53 at Serine 15, a key activating modification.[11] By acting as a scaffold, HSF1 integrates the stress response with the DNA damage checkpoint, influencing critical cell fate decisions like cell-cycle arrest and apoptosis.[10][11]

Figure 3: HSF1's role in the p53-mediated DNA damage response.

Experimental Protocols for Studying HSF1 Interactions

Validating and discovering HSF1 protein-protein interactions requires a combination of robust biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions

Principle: Co-IP is used to isolate a specific protein (the "bait," e.g., HSF1) from a cell lysate using a targeted antibody. If other proteins ("prey") are bound to the bait protein within the cell, they will be purified along with it and can be identified by Western blotting or mass spectrometry.[16][17][18]

Figure 4: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Methodology:

-

Cell Culture and Treatment: Grow cells of interest (e.g., HEK293T, U2OS) to ~80-90% confluency. Apply treatment if studying a specific context (e.g., heat shock at 42°C, doxorubicin for DNA damage, this compound to activate HSF1).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[18]

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.

-

-

Pre-Clearing:

-

Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.

-

Incubate with rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant, which is the pre-cleared lysate. This step minimizes non-specific binding to the beads.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a high-quality anti-HSF1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG isotype control to a separate aliquot of lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Complex Capture and Washes:

-

Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample.

-

Incubate with rotation for 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).

-

Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer). After the final wash, remove all supernatant.

-

-

Elution and Analysis:

-

Elute the protein complexes by resuspending the beads in 40-50 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze by Western blot using an antibody against the suspected interacting protein or by silver staining/mass spectrometry for discovery proteomics.[8]

-

Yeast Two-Hybrid (Y2H) Screening to Discover Novel Interactions

Principle: Y2H is a genetic method to screen for binary PPIs. A "bait" protein (HSF1) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins are fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing yeast to grow on selective media.[19][20][21]

Figure 5: Experimental workflow for Yeast Two-Hybrid (Y2H) screening.

Methodology:

-

Bait Plasmid Construction: Clone the full-length or a specific domain of human HSF1 in-frame with the DBD (e.g., GAL4-DBD) in an appropriate bait vector (e.g., pGBKT7).

-

Bait Characterization: Transform the bait plasmid into a suitable yeast reporter strain. Confirm that the bait protein is expressed and does not auto-activate the reporter genes on its own. This is done by plating on selective media (e.g., SD/-Trp/-His) and observing for lack of growth.[22]

-

Library Screening:

-

Transform a high-complexity cDNA library (as AD fusions) into a yeast strain of the opposite mating type.

-

Perform a large-scale mating between the bait-containing strain and the library-containing strain.[21]

-

Plate the resulting diploid yeast onto high-stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to select for colonies where a protein interaction has occurred.

-

-

Hit Identification and Validation:

-

Pick surviving colonies and isolate the prey plasmids.

-

Sequence the plasmid inserts to identify the potential HSF1-interacting proteins.

-

Validate the interaction by co-transforming the isolated prey plasmid with the original bait plasmid into fresh yeast and re-confirming growth on selective media. Perform a β-galactosidase assay for a secondary reporter confirmation.

-

Chromatin Immunoprecipitation (ChIP) to Identify HSF1 Genomic Binding Sites

Principle: ChIP is used to identify the specific DNA sequences that a transcription factor like HSF1 binds to across the genome. Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody against HSF1 is used to immunoprecipitate HSF1-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by qPCR or next-generation sequencing (ChIP-seq).[23][24][25]

Methodology:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[25]

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an anti-HSF1 antibody. Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analyze the purified DNA. For known targets (e.g., the HSPA1A promoter), use quantitative PCR (qPCR). For genome-wide discovery of binding sites, prepare a library for next-generation sequencing (ChIP-seq).[26]

-

References

- 1. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSF1, Aging, and Neurodegeneration [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. HSF1 is activated as a consequence of lymphocyte activation and regulates a major proteostasis network in T cells critical for cell division during stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparative interactomes of HSF1 in stress and disease reveal a role for CTCF in HSF1-mediated gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Heat shock factor-1 modulates p53 activity in the transcriptional response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]